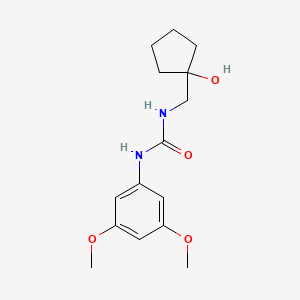

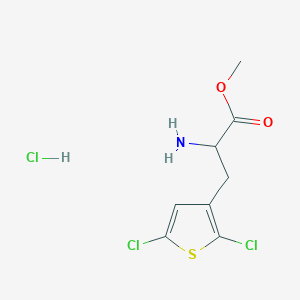

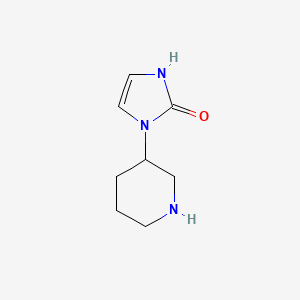

(R)-1-Isobutylpyrrolidin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Isobutylpyrrolidin-3-amine dihydrochloride, also known as R-(-)-baclofen, is a chemical compound that belongs to the class of GABA-B receptor agonists. It is a chiral molecule with a specific stereochemistry, which has been found to be important in its pharmacological activity. R-(-)-baclofen has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis of Antibiotics and Complex Molecules

One key application of related compounds involves the synthesis of complex molecules such as antibiotics. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic for use against veterinary pathogens, showcases the utility of related pyrrolidine derivatives in medicinal chemistry. This synthesis involves stereoselective processes and highlights the compound's role in creating pharmacologically active agents (Fleck et al., 2003).

Material Science and Polymer Chemistry

In material science, related pyrrolidine derivatives have been explored for their potential in creating novel materials. For example, cyclic amines have been used as ligands in homobimetallic ruthenium pre-catalysts, exhibiting dual catalytic activity for ring-opening metathesis and atom-radical polymerizations. Such applications demonstrate the compound's relevance in developing new polymeric materials with specific properties (Gois et al., 2019).

Chemical Engineering and Catalysis

The versatility of pyrrolidine derivatives extends into chemical engineering, where they contribute to catalysis research. For example, studies on the geminal dehydrogenation of ether and amine C(sp3)H2 groups by electron-rich Ru(II) and Os compounds involve cyclic amines and showcase innovative pathways for chemical transformations, impacting synthesis strategies in both academic and industrial settings (Ferrando-Miguel et al., 2002).

properties

IUPAC Name |

(3R)-1-(2-methylpropyl)pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-7(2)5-10-4-3-8(9)6-10;;/h7-8H,3-6,9H2,1-2H3;2*1H/t8-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFICWJOZWCOIDQ-YCBDHFTFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1CC[C@H](C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2768156.png)

![5-Bromo-2-[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2768157.png)

![9-(2,5-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2768168.png)

![ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2768171.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B2768173.png)